molecular formula C9H7ClO2 B3227328 8-Chlorochroman-3-one CAS No. 1260877-93-7

8-Chlorochroman-3-one

Cat. No. B3227328
CAS RN: 1260877-93-7
M. Wt: 182.60 g/mol
InChI Key: HNRWVWSGRNKZKG-UHFFFAOYSA-N
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Description

8-Chlorochroman-3-one, also known as CCO, is a synthetic compound that belongs to the class of chromanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

8-Chlorochroman-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that 8-Chlorochroman-3-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition, 8-Chlorochroman-3-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 8-Chlorochroman-3-one has been reported to have antifungal and antibacterial activities against several pathogenic microorganisms.

Mechanism of Action

The mechanism of action of 8-Chlorochroman-3-one is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It also interacts with various molecular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects
8-Chlorochroman-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also modulates the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Moreover, 8-Chlorochroman-3-one has been reported to have analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-Chlorochroman-3-one is its potent pharmacological activity against various diseases. It is also relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry studies. However, one of the limitations of 8-Chlorochroman-3-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, its mechanism of action is not fully understood, which can hinder its clinical development.

Future Directions

There are several future directions for the research on 8-Chlorochroman-3-one. One of the areas of interest is to elucidate its mechanism of action and molecular targets. This can provide insights into its pharmacological effects and facilitate the development of more potent analogs. Another direction is to investigate its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. Moreover, the development of novel drug delivery systems can enhance its bioavailability and therapeutic efficacy in vivo.
Conclusion
In conclusion, 8-Chlorochroman-3-one is a synthetic compound that exhibits potent pharmacological activity against various diseases. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects. The synthesis method of 8-Chlorochroman-3-one involves the reaction of 8-chloro-1-methyl-2H-chromen-2-one with sodium hydride and a suitable solvent. Although it has several advantages, such as its potent pharmacological activity, it also has limitations, such as its low solubility in water. Future research on 8-Chlorochroman-3-one can provide insights into its mechanism of action and facilitate the development of more potent analogs for the treatment of various diseases.

properties

IUPAC Name

8-chloro-4H-chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRWVWSGRNKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858664
Record name 8-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorochroman-3-one

CAS RN

1260877-93-7
Record name 8-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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